molecular formula C14H18N4OS B11009117 2-[(4-methylpiperazin-1-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one

2-[(4-methylpiperazin-1-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one

Cat. No.: B11009117
M. Wt: 290.39 g/mol
InChI Key: QJQOTUXWMUPHHP-UHFFFAOYSA-N
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Description

2-[(4-methylpiperazin-1-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one: is a chemical compound with the following structural formula:

C13H14N4OS\text{C}_{13}\text{H}_{14}\text{N}_4\text{OS} C13​H14​N4​OS

It consists of a pyridazinone core substituted with a methylpiperazine moiety and a thiophene ring

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of a suitable pyridazinone precursor with a methylpiperazine derivative under appropriate conditions. Detailed reaction mechanisms and conditions would require further investigation.

Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for specific applications.

Chemical Reactions Analysis

Reactivity: The compound may undergo various chemical reactions, including:

    Oxidation: Oxidative processes can modify the thiophene or piperazine moieties.

    Reduction: Reduction reactions may lead to the formation of different derivatives.

    Substitution: Substituents on the pyridazinone ring can be replaced by other functional groups.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example:

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles (e.g., amines, halides) under appropriate conditions.

Major Products: The major products formed during these reactions would vary based on the specific reaction pathway.

Scientific Research Applications

Chemistry: Researchers explore its potential as a building block for novel heterocyclic compounds or ligands for coordination chemistry.

Biology and Medicine:

    Drug Discovery: Investigated as a potential drug scaffold due to its structural features.

    Biological Activity: Studies assess its effects on cellular processes, receptor binding, and enzymatic inhibition.

Industry: Applications in materials science, such as organic electronics or catalyst design, are being explored.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related pyridazinone derivatives or heterocyclic structures.

Remember that further investigation and experimental data are necessary to fully understand the compound’s properties and applications

Properties

Molecular Formula

C14H18N4OS

Molecular Weight

290.39 g/mol

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]-6-thiophen-2-ylpyridazin-3-one

InChI

InChI=1S/C14H18N4OS/c1-16-6-8-17(9-7-16)11-18-14(19)5-4-12(15-18)13-3-2-10-20-13/h2-5,10H,6-9,11H2,1H3

InChI Key

QJQOTUXWMUPHHP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CS3

Origin of Product

United States

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